Tetrakis(2-butoxyethyl) orthosilicate

Descripción general

Descripción

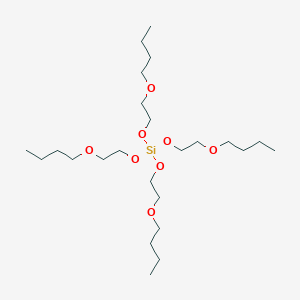

Tetrakis(2-butoxyethyl) orthosilicate (TBEOS), also known as DYNASIL BG, is a tetrafunctional organosilane with the molecular formula C₂₀H₄₄O₈Si and a molecular weight of 440.7 g/mol . It is a colorless to pale-yellow liquid with a boiling point of 290°C and a flash point ranging between 120–155°C depending on the source . TBEOS hydrolyzes in the presence of water to form reactive silanol groups and 2-butoxyethanol, enabling its use as a crosslinker, adhesion promoter, and coupling agent in coatings, adhesives, composites, and textiles . Its compatibility with organic solvents (e.g., alcohols, ketones) and ability to form durable chemical bonds with substrates like metals, glass, and polymers make it industrially versatile .

Mecanismo De Acción

Target of Action

Tetrakis(butoxyethoxy)silane primarily targets polydimethylsiloxane and surfaces such as glass and silicon . It acts as a reactive cross-linker, introducing the fluorine group onto polydimethylsiloxane .

Mode of Action

The compound interacts with its targets through a process known as cross-linking . This involves the formation of covalent bonds between the compound and its targets, resulting in changes to the target’s properties .

Pharmacokinetics

Given its reactivity and hydrophobic nature , it’s likely that these properties significantly impact its bioavailability.

Result of Action

The primary result of Tetrakis(butoxyethoxy)silane’s action is the modification of the surface properties of its targets . For instance, it can be used to modify the surface of silica to obtain hydrophobic properties . It also serves as a crosslinker for room temperature vulcanizing silicone sealant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(butoxyethoxy)silane. For example, temperature and pressure conditions can affect the compound’s reactivity . Additionally, the compound’s hydrophobic nature suggests that its action and stability may be influenced by the presence of water or other polar substances .

Actividad Biológica

Tetrakis(2-butoxyethyl) orthosilicate (TEOS-Bu), with the molecular formula C24H52O8Si, is a silicon alkoxide widely utilized in scientific research and industrial applications. This compound exhibits unique biological activities and interactions, particularly in the context of its reactivity and potential applications in various fields, including material science and pharmacology.

TEOS-Bu is characterized by four butoxyethyl groups attached to a silicon atom, which contribute to its hydrophobic nature and reactivity. The compound typically appears as a colorless liquid, with a molecular weight of 496.7 g/mol and a purity of around 95%. Its structure facilitates interactions with various substrates, making it useful in the synthesis of silica materials.

Mode of Action : TEOS-Bu primarily interacts with surfaces through cross-linking mechanisms, which modify the surface properties of materials such as glass and silicon. This interaction is crucial for applications in coatings and adhesives, enhancing adhesion and durability.

Hydrolysis Reaction : Upon exposure to moisture, TEOS-Bu undergoes hydrolysis to form silanol groups, which can further participate in condensation reactions to create siloxane linkages. This process is essential for developing silicate networks in various applications.

4. Applications in Research

TEOS-Bu's utility extends beyond basic chemical interactions; it has been employed in several research contexts:

- Silica Material Synthesis : As a precursor in the sol-gel process, TEOS-Bu is instrumental in creating silica-based materials with specific properties tailored for biomedical applications, including drug delivery systems and biocompatible coatings.

- Pharmaceutical Formulations : Although not directly studied as a drug compound, its chemical properties suggest potential roles in enhancing the stability and delivery of pharmaceutical agents through its ability to modify surfaces and create protective silica matrices.

5. Case Studies and Research Findings

Research on TEOS-Bu's biological activity remains sparse; however, related studies provide insights into its potential applications:

- Case Study on Silica Nanoparticles : Research indicates that silica nanoparticles derived from TEOS-Bu can exhibit cytotoxic effects on cancer cells while promoting biocompatibility with healthy cells. This duality positions TEOS-Bu as a promising candidate for targeted drug delivery systems .

- Photocatalytic Properties : Studies have shown that silica materials synthesized from TEOS-Bu can act as effective photocatalysts for degrading organic pollutants under UV light. This activity underscores the compound's versatility beyond traditional applications .

6. Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Molecular Formula | C24H52O8Si |

| Molecular Weight | 496.7 g/mol |

| LD50 (Rat) | >2000 mg/kg |

| PNEC Freshwater | 10 mg/L |

| PNEC Marine Water | 1 mg/L |

| Primary Mode of Action | Cross-linking; surface modification |

| Hydrolysis Products | Silanol groups |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Tetrakis(2-butoxyethyl) orthosilicate, and how is purity confirmed?

this compound can be synthesized via alkoxysilane condensation reactions, typically involving the reaction of silicon tetrachloride with 2-butoxyethanol in anhydrous conditions. For structural analogs like tetraethyl orthosilicate (TEOS), protocols involve lithiation of aryl halides followed by treatment with silicon precursors . Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted alcohols or silanol byproducts. The molecular formula (C32H68O4Si) and weight (544.97 g/mol) should align with theoretical values from elemental analysis .

Q. Which physicochemical properties are critical for experimental design involving this compound?

Key properties include:

- Log Kow (octanol-water partition coefficient) : Values >3.5 (e.g., >6.01 for structural analogs) indicate hydrophobicity, requiring solvent modifications (e.g., ethanol instead of saline/DMSO) in assays .

- Solubility : Limited solubility in polar solvents necessitates use of co-solvents or surfactants for in vitro studies .

- Density and viscosity : Critical for fluid dynamics in applications like sol-gel synthesis .

Advanced Research Questions

Q. How can contradictory skin sensitization data between in vitro and in vivo assays be resolved?

Discrepancies arise due to:

- Solubility limitations : Tetrakis(2-ethylbutyl) orthosilicate (analog) showed false-negative results in h-CLAT (OECD TG 442E) when tested in ethanol, as high Log Kow (>6.01) reduces bioavailability .

- Irritation confounders : In murine LLNA BrdU-ELISA, excessive ear thickness (>25%) at high concentrations (50%) may inflate stimulation indices (SI=4.9), masking true sensitization potential . Methodological recommendations :

- Validate solubility in OECD-recommended solvents using dynamic light scattering.

- Cross-verify in vitro results (e.g., GARD™skin assay) with mechanistic data (e.g., dendritic cell activation) to reduce false negatives .

Q. What are the limitations of QSAR models for predicting reactivity of this compound?

QSAR models may fail due to:

- Out-of-domain applicability : Structural complexity (e.g., branched alkoxy groups) places the compound outside QSAR training datasets, as seen in OECD Toolbox predictions .

- Precipitation artifacts : In DPRA assays, precipitation reduces free compound availability, leading to unreliable peptide reactivity measurements . Mitigation strategies :

- Combine QSAR with structural alerts (e.g., electrophilic sites) and in chemico assays (e.g., kinetic solubility profiling).

Q. How should OECD test guidelines be adapted for poorly soluble alkoxysilanes?

Modifications include:

- Solvent substitution : Use ethanol or acetone for in vitro assays (e.g., h-CLAT) when saline/DMSO fail .

- Dose normalization : Express concentrations as molarity (µM) rather than % (v/v) to account for molecular weight variations .

- Predictive adjustments : Apply correction factors for Log Kow >3.5 to reduce false-negative rates in hazard classification .

Q. What integrated testing strategies (ITS) are effective for hazard assessment of UVCB substances?

For substances of Unknown or Variable Composition (UVCBs):

- Bypass KE1 assays : Replace DPRA with read-across data from structurally similar sensitizers when reactivity data are inconclusive .

- Weight-of-evidence (WoE) frameworks : Combine negative in vitro results (e.g., GARD™skin SVM=-1.07) with animal data (e.g., LLNA SI=4.9) and exposure scenarios .

Q. Methodological Recommendations

Comparación Con Compuestos Similares

Comparison with Similar Orthosilicates

Structural and Functional Differences

The table below compares TBEOS with structurally analogous orthosilicates:

Key Findings from Comparative Studies

Reactivity and Hydrolysis: TBEOS exhibits slower hydrolysis compared to TEOS due to its bulky 2-butoxyethyl groups, enabling controlled crosslinking in coatings . In contrast, THEOS hydrolyzes rapidly in water, making it ideal for aqueous sol-gel synthesis (e.g., cobalt ferrite-silica nanocomposites) . Fluorinated derivatives like tetrakis(1,1,1,3,3,3-hexafluoroisopropyl) orthosilicate (CAS 26560-90-7) show exceptional thermal stability and low polarity, suited for specialized coatings .

Conversely, tetrakis(2-ethylbutyl) orthosilicate showed ambiguous results in skin sensitization assays (e.g., LLNA suggested irritation-driven false positives due to high LogKow) . THEOS is biocompatible and used in enzyme immobilization and tissue engineering, highlighting its safety in biomedical contexts .

Application-Specific Performance: Adhesives/Coatings: TBEOS outperforms TEOS in humid environments due to its hydrophobic 2-butoxyethyl chains, which enhance moisture resistance . Nanocomposites: THEOS-generated silica matrices provide better dispersion of nanoparticles (e.g., CoFe₂O₄) than TEOS, reducing aggregation during calcination . Electronics: TBEOS serves as a dielectric binder in electronics, whereas fluorinated orthosilicates are preferred for high-temperature applications .

Data Tables

Table 1: Physicochemical Properties

Propiedades

IUPAC Name |

tetrakis(2-butoxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBZWRZCDGHBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO[Si](OCCOCCCC)(OCCOCCCC)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066407 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18765-38-3 | |

| Record name | Tetrakis(2-butoxyethyl) orthosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18765-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018765383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-butoxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.